4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid
Description
Overview of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives constitute a critically important class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. These compounds are characterized by the fusion of pyrrole and pyrazine rings, creating a unique bicyclic framework that serves as a privileged scaffold in drug discovery. The structural complexity of pyrrolopyrazine systems allows for extensive chemical modifications, enabling researchers to fine-tune their biological properties and pharmacological profiles.
The significance of nitrogen-containing heterocycles in pharmaceutical applications cannot be overstated, with more than 85% of all biologically active chemical entities containing heterocyclic structures. Pyrrolopyrazine derivatives have demonstrated remarkable biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. These diverse activities stem from the unique electronic properties and three-dimensional arrangements possible within the pyrrolopyrazine framework.
Recent advances in synthetic methodologies have significantly expanded access to functionalized pyrrolopyrazine derivatives. Metal-catalyzed cross-coupling reactions, hetero-coupling reactions, and innovative cyclization strategies have emerged as powerful tools for constructing these complex heterocyclic systems. The development of regioselective amination reactions has particularly advanced the field, allowing for the precise introduction of amino groups at specific positions within the pyrrolopyrazine core.
| Pyrrolopyrazine Subtype | Primary Biological Activities | Notable Examples |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Antibacterial, Antifungal, Antiviral | Longamide B, Dibromofakelin |
| 5H-pyrrolo[2,3-b]pyrazine | Kinase Inhibition, Anticancer | Compound 10 (Fibroblast Growth Factor Receptor inhibitor) |
| Pyrrolo[3,4-b]pyrazine | Peptidomimetic Applications | Various synthetic derivatives |
Historical Context of Heterocyclic Chemistry
The origins of heterocyclic chemistry trace back to the early 19th century, marking a pivotal period in the development of organic chemistry. In 1818, Brugnatelli achieved the first significant milestone by separating alloxan from uric acid, establishing the foundation for heterocyclic compound isolation and characterization. This groundbreaking work initiated a systematic exploration of nitrogen, sulfur, and oxygen-containing cyclic compounds that would eventually revolutionize medicinal chemistry and materials science.
The subsequent decades witnessed remarkable progress in heterocyclic chemistry. In 1832, Dobereiner produced furan compounds using sulfuric acid treatment of starch, demonstrating early synthetic approaches to heterocyclic systems. Runge's collection of pyrrole through dry distillation in 1834 further expanded the repertoire of known heterocyclic compounds. These early discoveries laid the groundwork for understanding the fundamental principles governing heterocyclic reactivity and stability.
A transformative moment occurred around 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry by developing methods for indigo dye production. This achievement demonstrated the practical applications of heterocyclic chemistry beyond academic research, establishing its commercial and industrial relevance. The discovery in 1936 by Tribe, who isolated chlorophyll compounds from natural oil to determine petroleum origins, highlighted the central role of heterocycles in biological systems.
The introduction of Chargaff's rule in 1951 marked another crucial development, revealing the importance of heterocyclic chemistry in genetic codes through the study of purine and pyrimidine bases. This discovery established the fundamental connection between heterocyclic structures and biological information storage, emphasizing their essential role in life processes.
Significance of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid
The compound 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid represents a sophisticated example of pyrrolopyrazine architecture with distinctive structural features that contribute to its chemical and biological significance. This compound, bearing the Chemical Abstracts Service registry number 1351393-88-8, possesses a molecular formula of C₁₀H₉N₃O₄ and a molecular weight of 235.20 grams per mole. The structural complexity arises from the integration of a dioxo-substituted pyrrolopyrazine core with a butanoic acid side chain, creating unique opportunities for intermolecular interactions and biological target recognition.
The presence of two carbonyl groups at positions 5 and 7 of the pyrrolopyrazine system significantly influences the electronic distribution and reactivity profile of the molecule. These electron-withdrawing groups enhance the electrophilic character of the heterocyclic core while simultaneously providing hydrogen bonding acceptor sites for potential biological interactions. The butanoic acid moiety introduces additional functionality through its carboxyl group, enabling ionic interactions and potential metabolic transformations.
The synthetic accessibility of this compound has been demonstrated through various methodological approaches, including cyclization reactions, ring annulation strategies, and cycloaddition processes. The development of efficient synthetic routes has facilitated detailed structure-activity relationship studies and enabled the preparation of analogs for biological evaluation. The compound's stability under standard laboratory conditions, combined with its well-defined chemical properties, makes it an attractive target for medicinal chemistry investigations.
Recent research has highlighted the potential of related pyrrolopyrazine carboxamide derivatives as potent and selective kinase inhibitors, particularly targeting fibroblast growth factor receptors. These findings suggest that 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid may serve as a valuable scaffold for developing next-generation therapeutic agents. The compound's unique structural features position it as a promising lead compound for further optimization and development.
Research Objectives and Scope
The primary research objectives surrounding 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid encompass multiple interconnected areas of investigation that collectively aim to elucidate its full potential as a chemical entity. The fundamental goal involves comprehensive characterization of the compound's chemical properties, synthetic pathways, and structural relationships to establish a solid foundation for future applications and modifications.
Current research initiatives focus on developing efficient synthetic methodologies for accessing this compound and its derivatives through various strategic approaches. The exploration of cyclization reactions, particularly those involving 1,3-dipolar cycloaddition of cycloimmonium N-ylides to suitable electrophiles, represents a key area of synthetic investigation. These methodologies aim to provide reliable, scalable routes for compound preparation while maintaining high yields and purity standards.
The investigation of structure-activity relationships constitutes another critical research objective, particularly in the context of biological activity evaluation. Despite the demonstrated importance of pyrrolopyrazine scaffolds in medicinal chemistry, comprehensive structure-activity relationship studies remain limited. Research efforts are directed toward understanding how specific structural modifications influence biological activity, selectivity, and pharmacological properties.
Advanced computational studies represent an increasingly important component of research objectives, encompassing molecular docking experiments, molecular dynamics simulations, and configurational entropy calculations. These in silico investigations aim to provide detailed molecular-level understanding of compound interactions with biological targets, enabling rational design approaches for optimization campaigns. The integration of computational and experimental approaches facilitates more efficient drug discovery processes and reduces development timelines.
The scope of current research extends to exploring the compound's potential applications in peptidomimetic chemistry, building upon established methodologies for synthesizing pyrrolopyrazine-based peptidomimetics. These investigations seek to leverage the unique structural features of the pyrrolopyrazine core to develop novel therapeutic agents with improved stability and biological activity compared to traditional peptide-based approaches.
Properties
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOHOGQERDKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: . Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazine vs. Pyridine Derivatives :
- 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid (CAS: 37458-42-7):
- Replaces the pyrazine ring with pyridine (one nitrogen atom instead of two).
- Molecular formula: C₁₄H₈N₂O₄ (MW: 268), LogP: 1.20, higher aromaticity due to the benzoic acid group .
- Target Compound:
Substituent Modifications
- Carboxylic Acid Chain Length and Branching: 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic Acid (CAS: 126310-30-3):
- Features a branched 4-methylpentanoic acid chain, increasing lipophilicity (LogP > target compound) and steric bulk.
- Discontinued commercial availability suggests challenges in synthesis or stability .
- Target Compound :
- Linear butanoic acid chain balances hydrophilicity and flexibility, favoring pharmacokinetic properties like absorption .
Sulfonamide vs. Carboxylic Acid Derivatives :
- 4-(2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)ethyl)benzenesulfonamide :
- Synthetic route involves [bmim][BF₄] ionic liquid for cyclization, yielding 91% purity .
- Target Compound :
- Carboxylic acid group offers distinct acid-base reactivity, enabling salt formation for improved bioavailability .
Table 1: Comparative Analysis of Key Parameters
*Predicted values based on structural analogs.
Biological Activity
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid is a heterocyclic compound belonging to the pyrrolopyrazine class. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : C₁₁H₁₀N₂O₄
- Molecular Weight : Approximately 234.21 g/mol
Structural Features
The compound features a pyrrolo[3,4-b]pyrazine core with dioxo substituents, which may influence its reactivity and interactions with biological targets. The presence of these functional groups is crucial for its potential pharmacological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrrolopyrazine derivatives. For instance, derivatives of related compounds have shown significant activity against various bacterial strains, suggesting that 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid may exhibit similar effects.
Anticancer Properties
Research into pyrrolopyrazine compounds has indicated potential anticancer activities. Studies have demonstrated that modifications in the pyrrolopyrazine structure can enhance cytotoxic effects against cancer cell lines. The specific mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound might act as an enzyme inhibitor, particularly in pathways related to cancer metabolism or microbial resistance. Understanding its interaction with specific enzymes could lead to the development of targeted therapies.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various pyrrolopyrazine derivatives, 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid was tested against several strains of bacteria including E. coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, suggesting effective antimicrobial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of various derivatives on human cancer cell lines revealed that 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid exhibited IC50 values comparable to known chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 10 |
The biological activity of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Enzyme Interaction : Inhibiting key enzymes involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid, and how can purity be optimized?
- Methodological Answer : Start with a pyrrolo[3,4-b]pyrazine core functionalized with a butanoic acid side chain. Use stepwise cyclization under acidic conditions, followed by oxidation to introduce the diketone moiety. For purity optimization, employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and validate via HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial assay protocols . Monitor reaction intermediates using thin-layer chromatography (TLC) with silica gel plates.
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : Combine X-ray crystallography (single-crystal analysis) to resolve the bicyclic pyrrolopyrazine core and butanoic acid orientation, as demonstrated for analogous pyrrolo-pyridine-dione derivatives . Validate via NMR spectroscopy: use -NMR to confirm proton environments (e.g., NH peaks at δ 10–12 ppm for pyrrolo NH groups) and -NMR to identify carbonyl carbons (δ 165–175 ppm for diketone groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or dehydrogenases) using fluorescence-based assays with recombinant proteins. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293 or HeLa) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and replicate experiments in triplicate to ensure statistical significance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay models?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Apply a tiered approach:
Validate solubility and stability of the compound in assay buffers using dynamic light scattering (DLS) .
Cross-validate activity in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Use multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding variables, as described in split-split plot experimental designs .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer : Design a compartmentalized study to assess abiotic/biotic degradation:
- Hydrolysis : Incubate in buffers at pH 4–9 (37°C, 14 days) and monitor degradation via LC-MS.
- Photolysis : Expose to UV light (254 nm) in aqueous solutions and quantify byproducts.
- Microbial degradation : Use soil microcosms under aerobic/anaerobic conditions, analyzing metabolites with high-resolution mass spectrometry (HRMS). Reference long-term environmental impact frameworks .
Q. How can computational modeling enhance synthetic optimization or target prediction?
- Methodological Answer :
- Synthesis : Use DFT calculations (e.g., Gaussian 16) to model transition states of key reactions (e.g., cyclization energy barriers). Compare with crystallographic data to validate predicted geometries .
- Target prediction : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to identify potential biological targets, prioritizing kinases or redox enzymes due to the diketone moiety’s electrophilic nature.
Data Contradiction & Validation
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be addressed?
- Methodological Answer :
Verify sample purity (>95% by HPLC) to exclude impurities affecting NMR shifts .
Re-examine crystallographic data for disorder or solvent inclusion that may distort bond angles .
Use variable-temperature NMR to detect dynamic effects (e.g., tautomerism) in solution vs. solid-state structures .
Q. What protocols ensure reproducibility in biological assays given batch-to-batch variability?
- Methodological Answer :
- Standardize synthesis: Document reaction parameters (temperature, solvent ratios) and characterize each batch via -NMR and HRMS.
- Include internal controls in assays (e.g., reference inhibitors) and normalize activity to batch-specific IC50 values.
- Adopt randomized block designs with four replicates to minimize variability, as applied in agricultural chemistry studies .
Analytical & Regulatory Considerations
Q. What analytical methods are critical for regulatory submission of this compound?
- Methodological Answer : Follow ICH guidelines:
- Identity : IR spectroscopy (carbonyl stretches at 1680–1720 cm) and HRMS (exact mass ± 5 ppm).
- Purity : HPLC-UV/ELSD with <0.1% impurities; residual solvents quantified via GC-MS per USP standards .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with degradation product profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
